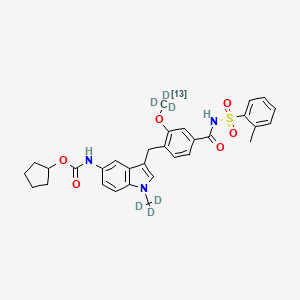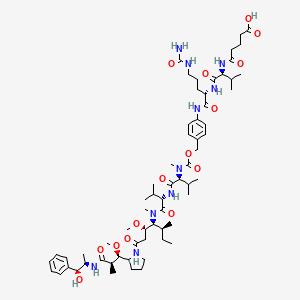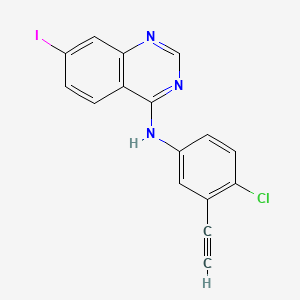
(Rac)-Phorbol-12-(2-methylbutyrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-佛波醇-12-(2-甲基丁酸酯) 是一种合成的佛波醇衍生物,佛波醇是一种天然化合物,存在于巴豆属植物的种子中。佛波醇酯以其生物活性而闻名,特别是在激活蛋白激酶 C (PKC) 方面,PKC 在各种细胞过程中起着至关重要的作用。
准备方法
合成路线和反应条件: (Rac)-佛波醇-12-(2-甲基丁酸酯) 的合成通常涉及佛波醇与 2-甲基丁酸的酯化反应。该反应在酸性条件下进行,通常使用对甲苯磺酸等催化剂。反应混合物被回流以促进酯化过程,产物通过色谱等技术进行纯化。
工业生产方法: (Rac)-佛波醇-12-(2-甲基丁酸酯) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型酯化釜,将佛波醇和 2-甲基丁酸与催化剂混合并回流。然后使用工业规模的色谱法或蒸馏法对产物进行纯化,以确保高纯度和高收率。
化学反应分析
反应类型: (Rac)-佛波醇-12-(2-甲基丁酸酯) 会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂进行氧化,生成氧化衍生物。
还原: 还原反应可以使用氢化锂铝等试剂进行,生成还原的佛波醇衍生物。
取代: (Rac)-佛波醇-12-(2-甲基丁酸酯) 中的酯基可以用亲核取代反应用其他官能团取代。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬和其他强氧化剂。
还原: 氢化锂铝、硼氢化钠和其他还原剂。
取代: 胺、硫醇和醇等亲核试剂,在碱性或酸性条件下。
主要产物:
氧化: 生物活性发生改变的氧化佛波醇衍生物。
还原: 生物性质可能发生变化的还原佛波醇衍生物。
取代: 具有不同官能团的取代佛波醇酯。
4. 科研应用
(Rac)-佛波醇-12-(2-甲基丁酸酯) 具有多种科学研究应用,包括:
化学: 用作研究酯化和其他有机反应的模型化合物。
生物学: 研究其在激活蛋白激酶 C 和其对细胞信号通路的影响中的作用。
医学: 探索其潜在的治疗应用,特别是在癌症研究中,因为它能够调节细胞增殖和凋亡。
工业: 用于开发生化分析法,并用作分析化学中的参考化合物。
科学研究应用
(Rac)-Phorbol-12-(2-methylbutyrate) has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate cell proliferation and apoptosis.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical chemistry.
作用机制
(Rac)-佛波醇-12-(2-甲基丁酸酯) 主要通过激活蛋白激酶 C (PKC) 发挥其作用。该化合物与 PKC 的调节域结合,导致其激活。活化的 PKC 然后磷酸化各种靶蛋白,调节细胞过程,如基因表达、细胞增殖和凋亡。这些影响中涉及的特定分子靶标和通路是正在进行的研究的主题。
类似化合物:
佛波醇-12-肉豆蔻酸-13-乙酸酯 (PMA): 另一种以其强效 PKC 激活而闻名的佛波醇酯。
佛波醇-12,13-二丁酸酯 (PDBu): 一种具有与 (Rac)-佛波醇-12-(2-甲基丁酸酯) 类似生物活性的佛波醇酯。
佛波醇-12,13-二乙酸酯 (PDA): 一种具有不同生物性质的佛波醇酯。
独特性: (Rac)-佛波醇-12-(2-甲基丁酸酯) 的独特性在于其特定的酯基,这可能赋予其与其他佛波醇酯相比不同的生物性质。其激活 PKC 和调节细胞过程的能力使其成为科学研究和潜在治疗应用的宝贵化合物。
相似化合物的比较
Phorbol-12-myristate-13-acetate (PMA): Another phorbol ester known for its potent PKC activation.
Phorbol-12,13-dibutyrate (PDBu): A phorbol ester with similar biological activity to (Rac)-Phorbol-12-(2-methylbutyrate).
Phorbol-12,13-diacetate (PDA): A phorbol ester with distinct biological properties.
Uniqueness: (Rac)-Phorbol-12-(2-methylbutyrate) is unique due to its specific ester group, which may confer distinct biological properties compared to other phorbol esters. Its ability to activate PKC and modulate cellular processes makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C25H36O7 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h8-9,12,14,16-18,20,26,29-31H,7,10-11H2,1-6H3 |
InChI 键 |
ATDPVGPMLIBMTI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



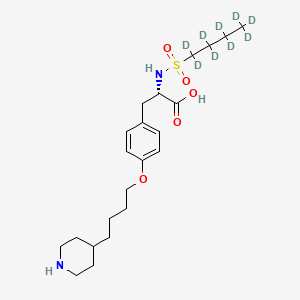
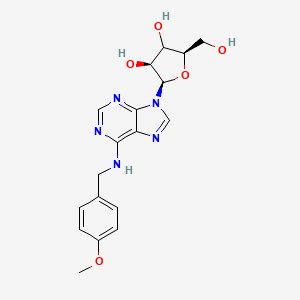
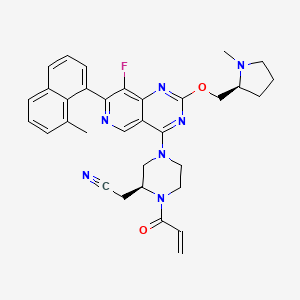

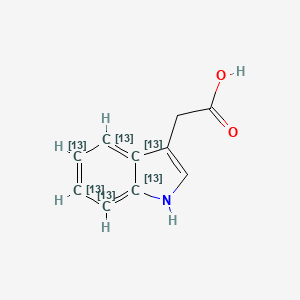


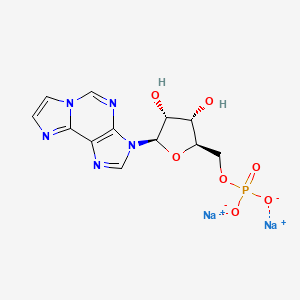
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

